molecular formula C5H6N4O2 B1583222 2,6-Diamino-3-nitropyridine CAS No. 3346-63-2

2,6-Diamino-3-nitropyridine

Cat. No. B1583222
CAS RN: 3346-63-2
M. Wt: 154.13 g/mol
InChI Key: TZEVSKPZTQIPLS-UHFFFAOYSA-N
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Description

2,6-Diamino-3-nitropyridine is an organic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is a yellow-brown solid that is soluble in water and alcohol. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a catalyst in many reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches: The synthesis of compounds related to 2,6-diamino-3-nitropyridine involves various chemical processes like substitution, oxidation, nitration, and ammoniation. These methods are crucial for producing derivatives of 2,6-diamino-3-nitropyridine with specific properties (C. Jun, 2007).
  • Molecular Structure: Detailed structural analysis, including molecular geometry and spectroscopic properties, is conducted for related compounds. For instance, studies on 3,5-diamino-4-nitropyridine N-oxide monohydrate revealed specific intramolecular hydrogen bonding patterns and electron distribution (A. Batsanov, 2000).

Applications in Energetic Materials

  • Insensitive High-Energy Explosives: Certain derivatives, like 2,6-diamino-3,5-dinitropyridine (ANPy) and its oxide (ANPyO), are explored for use as insensitive high-energy explosives. Their properties are comparable to established explosives like triaminotrinitrobenzene (TATB) (F. Xue-zhong, 2010).
  • Compatibility with Other Energetic Materials: Studies on the compatibility of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) with various energetic materials are essential for its potential use in composite explosives. Differential scanning calorimetry (DSC) is used to assess this compatibility (Xi Li, Bo-liang Wang, Qiuhan Lin, 2016).

Chemical Reactions and Transformations

  • Tautomerism and Stability: Research includes examining the tautomerism and stability of derivatives, such as 2-nitramino-C-nitropyridine, which provides insights into their chemical reactivity and potential applications (P. Sołtysiak, B. Zarychta, Grzegorz Spaleniak, K. Ejsmont, 2019).
  • Regioselective Synthesis: The regioselective synthesis of 2-substituted 3-nitropyridines, using pyridone derivatives in a one-pot reaction, demonstrates the versatility of these compounds in producing various derivatives (Y. Tohda, T. Kawahara, M. Eiraku, K. Tani, N. Nisiwaki, M. Ariga, 1994).

Vibrational and Electronic Studies

  • Vibrational Spectroscopy: Detailed vibrational studies using techniques like FT-IR and FT-Raman, coupled with theoretical simulations, are performed on related compounds to understand their molecular behavior (M. Karnan, V. Balachandran, M. Murugan, 2012).
  • Electronic Structure Analysis: The electronic structure and nuclear magnetic resonance (NMR) of derivatives are investigated using computational methods like DFT and MP2, providing valuable insights into their chemical properties (A. Dahy, I. Kh, N. M. El-Salam, S. Arabia, 2012).

properties

IUPAC Name

3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVSKPZTQIPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313072
Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-3-nitropyridine

CAS RN

3346-63-2
Record name 3-Nitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3346-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404692
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3346-63-2
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Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JH Boyer, W Schoen - Journal of the American Chemical Society, 1956 - ACS Publications
(3) T. Zincke and P. Schwarz, Ann., 307, 28 (1899). ited the usefulness of this reaction. A fairly rapid decomposition of V'-1.2-dinitroso-3, 5-dinitroben-zene, and apparently no reduction, …
Number of citations: 31 pubs.acs.org
EC Taylor, A McKillop - The Journal of Organic Chemistry, 1965 - ACS Publications
«Although yields in almost all instances reported were highly satisfactory, no effort was made to determine optimum conditions. 6 Ref. 9." New compound. d Identified by comparison (…
Number of citations: 25 pubs.acs.org
M Woźniak, A Barański… - Liebigs Annalen der …, 1991 - Wiley Online Library
3‐Nitropyridine and some of its derivatives are aminated in a liquid ammonia solution of potassium permanganate to the corresponding 2‐ and (or) 4‐ and (or) 6‐amino compounds. …
EH Huntress, TE Lesslie… - Journal of the American …, 1956 - ACS Publications
Reaction of arylhydroxylamines with dimethyl acetylenedicarboxylate resulted in three products: a 1, 2-adduct, a 1, 1-adduct and an orange oil. The 1, 2-adduct was readily converted to …
Number of citations: 29 pubs.acs.org
S Seko, K Miyake - Chemical Communications, 1998 - pubs.rsc.org
Direct amination of nitropyridines with methoxyamine in the presence of a stoichiometric amount of zinc(II) chloride under basic conditions proceeds to give aminonitropyridines. …
Number of citations: 34 pubs.rsc.org
BL Cline - 1976 - scholar.archive.org
The synthesis of l-deazaguanosine has been realized by two, separate synthetic routes. Condensation of S-acetamido-7-benzyloxyimidazo [4, Sb]-pyridine with 2, 3, S-tri-Q-benzoyl-D-…
Number of citations: 0 scholar.archive.org
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com
ON Chupakhin, VN Charushin, HC Van der Plas - 2012 - books.google.com
Nucleophilic aromatic substitution in carbo-and heteroaromatic systems is a subject of considerable interest to chemists. This book uniquely addresses the systematic analysis of a vast …
Number of citations: 496 books.google.com
JE Schelling, CA Salemink - Recueil des Travaux Chimiques …, 1974 - Wiley Online Library
A number of 7‐substituted‐5‐acetamido imidazo[4,5‐b]pyridines, useful in ribose coupling reactions, were synthesized by application of the ring‐closure reaction with ethyl orthoformate …
Number of citations: 11 onlinelibrary.wiley.com
M Woźniak, H Van Der Plas - 2000 - Elsevier
Publisher Summary The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and …
Number of citations: 2 www.sciencedirect.com

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